BenchChemオンラインストアへようこそ!

1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate

Beta-adrenergic pharmacology Structure-activity relationship Aryloxypropanolamine

This primary-amine-bearing aryloxypropanolamine features an ortho-tolyl substituent that distinguishes it from N-isopropyl beta-blocker pharmacophores. The free –NH₂ handle enables systematic N-functionalization—alkylation, acylation, sulfonylation, reductive amination—impossible with pre-alkylated congeners such as Kö 589. Supplied as a defined hydrochloride hydrate (C₁₀H₁₈ClNO₃, MW 235.71) with known stoichiometry (~7.6% w/w water), eliminating gravimetric ambiguity in standard preparation. Serves as a low-affinity control in beta-receptor assays while retaining local anesthetic activity. Racemic chiral amino alcohol suited for chiral resolution protocol development. Manufacturer-specific Q/HWC001-2023 standard with certificate of analysis.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71 g/mol
CAS No. 1452515-65-9
Cat. No. B3103890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate
CAS1452515-65-9
Molecular FormulaC10H18ClNO3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(CN)O.O.Cl
InChIInChI=1S/C10H15NO2.ClH.H2O/c1-8-4-2-3-5-10(8)13-7-9(12)6-11;;/h2-5,9,12H,6-7,11H2,1H3;1H;1H2
InChIKeyOAHXADZMWQCIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-o-tolyloxy-propan-2-ol Hydrochloride Hydrate (CAS 1452515-65-9): Structural Classification and Procurement Identity


1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate (CAS 1452515-65-9; MDL MFCD06799754) is a primary-amine-containing aryloxypropanolamine supplied as a defined hydrochloride hydrate salt with molecular formula C₁₀H₁₈ClNO₃ and molecular weight 235.71 g/mol . The compound features an ortho-tolyl (2-methylphenoxy) substituent on the propanolamine backbone, distinguishing it from the more common N-isopropyl-substituted beta-blocker pharmacophore . It is classified as a chiral amino alcohol building block and is catalogued by multiple vendors as a research-grade small-molecule scaffold for synthetic derivatization, with the free base form (CAS 35948-73-3) having molecular weight 181.23 g/mol . The hydrochloride hydrate salt form carries a manufacturer-specific quality standard (Q/HWC001-2023) with certificate of analysis availability .

Why 1-Amino-3-o-tolyloxy-propan-2-ol Hydrochloride Hydrate Cannot Be Interchanged with N-Alkylated or Positional Isomer Analogs


Aryloxypropanolamines are not functionally interchangeable: established SAR demonstrates that beta-adrenergic blocking potency requires a branched N-alkyl group (isopropyl or tert-butyl) on the terminal amine nitrogen . The target compound bears a primary amine (-NH₂) at this position, rendering it pharmacologically distinct from N-isopropyl congeners such as Kö 589 (1-isopropylamino-3-o-tolyloxy-propan-2-ol; CAS 16799-82-9) . Furthermore, the ortho-methyl substitution on the aromatic ring confers a different activity profile compared to meta- and para-tolyl isomers: the meta-substituted Kö 592 (toliprolol) demonstrated more than twice the antiarrhythmic activity of its ortho-substituted counterpart Kö 589 in the dog heart-lung preparation, while the ortho-substituted compounds retain local anesthetic activity . The hydrochloride hydrate stoichiometry (C₁₀H₁₈ClNO₃, MW 235.71) differs from the anhydrous hydrochloride salts of comparator compounds, impacting analytical quantification and formulation calculations .

Quantitative Differentiation Evidence: 1-Amino-3-o-tolyloxy-propan-2-ol Hydrochloride Hydrate vs. Closest Analogs


Primary Amine Substitution: Absence of N-Isopropyl Group Reduces Beta-Adrenergic Blockade Potency Relative to Kö 589

The target compound contains a primary amine (-NH₂) at the terminal nitrogen of the propanolamine side chain, in contrast to the N-isopropyl secondary amine present in Kö 589 (1-isopropylamino-3-o-tolyloxy-propan-2-ol; CAS 16799-82-9). The SAR literature conclusively establishes that beta-adrenergic blocking potency in aryloxypropanolamines is conferred by a branched alkyl group (isopropyl or tert-butyl) on the terminal amino nitrogen . Specifically, Labrid et al. (1989) state that 'the potency of beta-blockade is conferred by a branched alkyl group (isopropyl or tert-butyl) grafted on the terminal amino N' . The target compound lacks this pharmacophoric element, thus its beta-adrenergic receptor blockade potency is predicted to be substantially lower than that of Kö 589. Conversely, the primary amine provides a free -NH₂ handle for N-derivatization (alkylation, acylation, amidation, reductive amination) that is sterically and chemically unavailable in N-isopropyl-substituted analogs .

Beta-adrenergic pharmacology Structure-activity relationship Aryloxypropanolamine Primary amine pharmacophore

Ortho-Tolyl Positional Isomer Effect: >2-Fold Reduction in Antiarrhythmic Activity Compared to Meta-Tolyl Isomer (Kö 592)

Somani and Laddu (1971) directly compared three tolyloxypropanolamine positional isomers — Kö 589 (ortho-tolyl), Kö 592 (meta-tolyl), and Kö 612 (para-tolyl) — in a dog heart-lung preparation model . Kö 592 (meta-tolyl) was 'more than twice as active' as Kö 589 (ortho-tolyl) and Kö 612 (para-tolyl) in preventing halothane-epinephrine-induced ventricular fibrillation and multifocal ventricular tachycardia . The authors explicitly concluded that 'changing the position of the methyl group in the benzene ring from meta to either para or ortho positions decreases both the antiadrenergic and the antidigitalis but not the local anesthetic activity of these agents' and that 'substitution of the methyl group in meta position (Kö 592) yields the most active compound for both the β-adrenoreceptor blocking and antidigitalis activities' . The target compound shares the ortho-tolyl substitution pattern with Kö 589 but differs in bearing a primary rather than isopropylamino group. Kö 592 also uniquely suppressed ouabain-induced ventricular arrhythmias, whereas Kö 589 and Kö 612 did not .

Antiarrhythmic drug development Positional isomer SAR Tolyloxypropanolamine Cardiac electrophysiology

Hydrochloride Hydrate Stoichiometry: Defined Salt Form Differentiation from Anhydrous Hydrochloride Salts of Comparator Compounds

The target compound is supplied as a hydrochloride hydrate salt with molecular formula C₁₀H₁₈ClNO₃ and molecular weight 235.71 g/mol, carrying the MDL identifier MFCD06799754 and classified as an irritant . In contrast, Kö 589 (1-isopropylamino-3-o-tolyloxy-propan-2-ol hydrochloride) is an anhydrous hydrochloride salt with formula C₁₃H₂₂ClNO₂ and molecular weight 259.77 g/mol . The defined hydrate stoichiometry of the target compound enables precise gravimetric quantification in analytical workflows, as the water of crystallization contributes a known mass fraction (1 H₂O per formula unit, approximately 7.6% of total molecular weight). The compound is available with a manufacturer-specific quality standard (Q/HWC001-2023) and certificate of analysis (COA) from Howei Pharm . Purity specifications from multiple vendors range from ≥95% (CymitQuimica) to 98% (ChemicalBook) for the free base form .

Analytical standardization Salt form selection Quality control Procurement specification

Computational Physicochemical Property Differentiation: AlogP and Polar Surface Area vs. N-Alkylated Analogs

Computational property data for the free base form of the target compound (1-amino-3-o-tolyloxy-propan-2-ol) reported via the Aladdin database includes AlogP of 1.29, Polar Surface Area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors, with zero Rule-of-Five violations and 7 rotatable bonds . For comparison, Kö 589 (1-isopropylamino-3-o-tolyloxy-propan-2-ol hydrochloride) has a computed LogP of 2.93 and PSA of 41.49 Ų . The substantially lower lipophilicity (AlogP 1.29 vs. LogP 2.93) and higher polar surface area (90.65 vs. 41.49 Ų) of the target compound reflect the presence of the primary amine and the hydrate water, which increase hydrogen-bonding capacity and reduce membrane permeability relative to the N-isopropyl analog. The Labrid 1989 review notes that beta-selectivity is 'strongly and negatively correlated with lipophilicity' , suggesting that the lower lipophilicity of the target compound may confer a different selectivity profile if beta-receptor engagement occurs.

Drug-likeness prediction Computational chemistry Lead optimization Permeability profiling

Chiral Scaffold Utility: Racemic 1-Amino-3-o-tolyloxy-propan-2-ol as a Derivatization Platform for Enantioselective Synthesis

The target compound contains a chiral secondary alcohol at the C-2 position of the propanolamine backbone, creating a stereogenic center. Unlike N-isopropyl analogs such as Kö 589, where the amine is already substituted and cannot be further diversified without dealkylation, the primary amine of the target compound enables direct N-functionalization via alkylation, acylation, sulfonylation, or reductive amination . The (S)-enantiomer of aryloxypropanolamines is known to exhibit higher affinity for beta-adrenergic receptors than the (R)-enantiomer, making enantiopure preparations pharmacologically relevant . The commercially available compound is supplied as a racemate, but the primary amine and free hydroxyl provide dual handles for chiral resolution (e.g., diastereomeric salt formation, enzymatic kinetic resolution) or for incorporation into enantioselective synthetic pathways . The ortho-tolyl group provides steric bulk adjacent to the ether oxygen, which may influence the stereochemical outcome of reactions at the chiral center compared to para- or meta-substituted analogs.

Chiral building block Asymmetric synthesis Medicinal chemistry Library diversification

Optimal Research and Procurement Application Scenarios for 1-Amino-3-o-tolyloxy-propan-2-ol Hydrochloride Hydrate


Medicinal Chemistry Scaffold Diversification: N-Derivatization Library Synthesis

The primary amine handle enables systematic N-functionalization (alkylation, acylation, sulfonylation, reductive amination) to generate diverse libraries of aryloxypropanolamine derivatives. This is the compound's clearest advantage over pre-N-alkylated analogs such as Kö 589, which lack a free amine for diversification . Researchers can independently vary both the N-substituent and the aryl ether moiety, using the chiral secondary alcohol as a stereochemical anchor point. The ortho-tolyl group provides a sterically differentiated aryl environment compared to the more common naphthyl (propranolol-type) or para-substituted phenyl scaffolds, enabling exploration of ortho-substituent effects on target binding .

Beta-Adrenergic Receptor SAR Studies Requiring a Low-Affinity Baseline Control

Because the target compound lacks the N-isopropyl pharmacophore required for potent beta-adrenergic blockade, it can serve as a low-affinity or inactive control compound in beta-receptor binding and functional assays, against which N-alkylated analogs can be benchmarked . The ortho-tolyl substitution further distinguishes its activity profile: Somani and Laddu (1971) demonstrated that ortho-substituted tolyloxypropanolamines (Kö 589) retain local anesthetic activity while exhibiting reduced antiadrenergic and antidigitalis effects compared to meta-substituted isomers . This dual activity profile (local anesthetic present, beta-blockade attenuated) is a specific experimental feature not replicated by meta-tolyl or para-tolyl analogs.

Analytical Reference Standard Preparation Using Defined Hydrate Stoichiometry

The hydrochloride hydrate form with defined water content (~7.6% w/w) and a manufacturer-specific quality standard (Q/HWC001-2023) with available COA supports its use as an analytical reference material . The known hydrate stoichiometry eliminates ambiguity in gravimetric standard preparation that can arise with hygroscopic or variably hydrated comparator salts. This is particularly relevant for laboratories performing quantitative NMR, HPLC calibration, or mass balance assays where precise molecular weight accounting is critical .

Enantioselective Synthesis and Chiral Resolution Methodology Development

The racemic nature of the commercially supplied compound, combined with its dual functional handles (primary amine and secondary alcohol), makes it suitable for developing and validating chiral resolution protocols (e.g., diastereomeric salt formation, chiral chromatography, enzymatic kinetic resolution) . The ortho-tolyl group introduces steric hindrance near the chiral center that can enhance enantioselectivity in certain resolution conditions compared to less hindered para-substituted analogs . Successful resolution yields enantiopure building blocks for asymmetric synthesis of beta-blocker candidates or other chiral amino alcohol derivatives.

Quote Request

Request a Quote for 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.